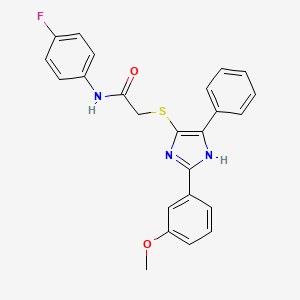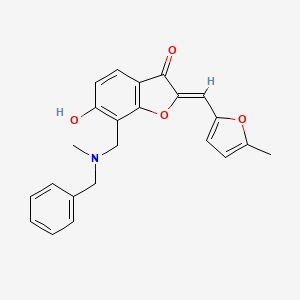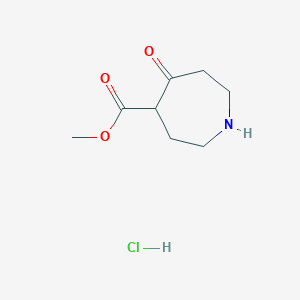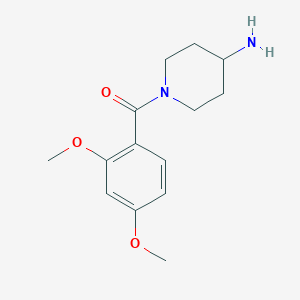![molecular formula C13H19BrN4O2 B2537864 Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2377031-71-3](/img/structure/B2537864.png)
Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate is a chemical compound with the CAS Number: 2377031-71-3 . It has a molecular weight of 343.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H19BrN4O2/c1-13(2,3)20-12(19)17-9-4-5-18(8-9)11-7-15-10(14)6-16-11/h6-7,9H,4-5,8H2,1-3H3,(H,17,19) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.22 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Structural Analysis and Synthesis
Research into compounds structurally related to "Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate" often focuses on their synthesis and structural analysis. For example, studies on all-cis trisubstituted pyrrolidin-2-ones, including similar tert-butyl carbamate derivatives, highlight the importance of such compounds in understanding molecular configurations and intramolecular interactions (Weber, Ettmayer, Hübner, & Gstach, 1995). These studies provide a foundation for developing novel synthetic routes and for the structural determination of related compounds.
Hydrogen Bonding and Molecular Orientation
Investigations into the hydrogen bonding capabilities and molecular orientation of related tert-butyl carbamates reveal their potential for forming specific molecular structures through non-covalent interactions. Such studies are crucial for designing compounds with desired properties, such as increased stability or specific reactivity patterns (Baillargeon, Lussier, & Dory, 2014).
Reactivity and Functionalization
Research on the reactivity of N-substituted carbamates, including those with tert-butyl groups, informs on their potential as intermediates in the synthesis of complex molecules. Such studies explore the conditions under which these compounds undergo lithiation, allowing for further functionalization and the creation of diverse molecular architectures (Smith, El‐Hiti, Alshammari, & Fekri, 2013). This research has implications for the development of pharmaceuticals and materials science.
Application in Photophysical and Electrochemical Studies
Compounds with tert-butyl carbamate groups have been studied for their photophysical and electrochemical properties. Such research is instrumental in developing new materials for electronics and photonics, illustrating the versatility of these compounds in scientific applications (Wright, Affleck, Muzzioli, Skelton, Raiteri, Silvester, Stagni, & Massi, 2013).
Novel Synthetic Pathways and Drug Development
The exploration of novel synthetic pathways utilizing tert-butyl carbamate derivatives underpins the development of new methodologies in organic synthesis. This research is particularly relevant for the pharmaceutical industry, where such compounds can serve as building blocks for drug development (Herath & Cosford, 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)17-9-4-5-18(8-9)11-7-15-10(14)6-16-11/h6-7,9H,4-5,8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTONPRYLPCKKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)
![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)
![4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2537790.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)





![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)
